Dual FABP4/5 Inhibition Potency: Target Compound Ki Values Versus BMS309403 Selectivity Benchmark
The target compound demonstrates balanced dual FABP4/5 inhibition with Ki = 11 nM for FABP4 and Ki = 86 nM for FABP5, yielding a FABP4/FABP5 selectivity ratio of approximately 8-fold [1]. This contrasts with the industry benchmark BMS309403, which exhibits Ki = 4 nM for FABP4 but >100-fold selectivity over FABP5 . The target compound thus provides a distinct pharmacological tool for experimental designs requiring concomitant FABP5 engagement at sub-100 nM concentrations, a profile not achievable with BMS309403 at comparable concentrations. The FABP5 Ki = 86 nM was measured via displacement of Bodipy-labeled fatty acid from human N-terminal His6-tagged FABP5 expressed in E. coli after 30 min incubation [1].
| Evidence Dimension | FABP4 binding affinity (Ki) and FABP5 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki(FABP4) = 11 nM; Ki(FABP5) = 86 nM |
| Comparator Or Baseline | BMS309403: Ki(FABP4) = 4 nM; Ki(FABP5) = >400 nM (estimated from >100-fold selectivity) |
| Quantified Difference | Target compound: 8-fold FABP4/FABP5 selectivity; BMS309403: >100-fold selectivity. Target compound achieves FABP5 Ki = 86 nM vs. BMS309403 FABP5 Ki >400 nM. |
| Conditions | FABP4: TR-FRET assay, recombinant human His6-tagged FABP4, E. coli expression, 30 min incubation. FABP5: Displacement of Bodipy-labeled fatty acid, human N-terminal His6-tagged FABP5 (residues 127-132), E. coli expression, 30 min incubation. |
Why This Matters
Procurement of the target compound enables dual FABP4/5 inhibition studies at nanomolar concentrations; BMS309403 cannot serve as a substitute for experimental designs requiring FABP5 co-engagement.
- [1] BindingDB Entry BDBM50197093 (CHEMBL3959018). Affinity data: Ki = 11 nM (FABP4, TR-FRET); Ki = 86 nM (FABP5, Bodipy displacement). Hoffmann-La Roche Inc. Data curated by ChEMBL. View Source
